molecular formula C13H15N B14475470 (1R,2R)-2-Phenylcyclohexane-1-carbonitrile CAS No. 65831-86-9

(1R,2R)-2-Phenylcyclohexane-1-carbonitrile

Cat. No.: B14475470
CAS No.: 65831-86-9
M. Wt: 185.26 g/mol
InChI Key: OANXCEQREFYAIQ-STQMWFEESA-N
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Description

(1R,2R)-2-Phenylcyclohexane-1-carbonitrile is an organic compound with a unique structure that includes a phenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Phenylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Phenylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-2-Phenylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Phenylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Phenylcyclohexane-1-carbonitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its diastereomers and structurally similar compounds .

Properties

CAS No.

65831-86-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(1R,2R)-2-phenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2/t12-,13-/m0/s1

InChI Key

OANXCEQREFYAIQ-STQMWFEESA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C#N)C2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)C#N)C2=CC=CC=C2

Origin of Product

United States

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